molecular formula C10H12O4S B13777503 Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1) CAS No. 82490-61-7

Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1)

Cat. No.: B13777503
CAS No.: 82490-61-7
M. Wt: 228.27 g/mol
InChI Key: YFGWGCCKSSIXBD-UHFFFAOYSA-N
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Description

Methanesulfonic acid–3-phenylprop-2-yn-1-ol (1/1) is a compound that combines methanesulfonic acid with 3-phenylprop-2-yn-1-ol. The latter is an organic compound with the molecular formula C9H8O, known for its applications in various chemical reactions and industrial processes . This compound is characterized by its unique structure, which includes a phenyl group attached to a propynol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylprop-2-yn-1-ol typically involves the reaction of phenylacetylene with formaldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like Lindlar’s catalyst or palladium acetate . The reaction is carried out at ambient temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of 3-phenylprop-2-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenylpropanol, phenylpropanoic acid, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

3-phenylprop-2-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: A precursor in the synthesis of 3-phenylprop-2-yn-1-ol.

    Phenylpropanol: A reduced form of the compound.

    Phenylpropanoic acid: An oxidized derivative.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .

Properties

CAS No.

82490-61-7

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

methanesulfonic acid;3-phenylprop-2-yn-1-ol

InChI

InChI=1S/C9H8O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6,10H,8H2;1H3,(H,2,3,4)

InChI Key

YFGWGCCKSSIXBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)C#CCO

Origin of Product

United States

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